molecular formula C15H17NO3S B066381 ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE CAS No. 165809-38-1

ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE

Cat. No.: B066381
CAS No.: 165809-38-1
M. Wt: 291.4 g/mol
InChI Key: MVSLPTXAIZOIBD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the methoxyphenyl group can be added through electrophilic aromatic substitution.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyphenyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thiophene ring provides stability and aromaticity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the methoxyphenyl group can influence the compound’s electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals.

Biological Activity

Ethyl 2-amino-5-(4-methoxy-phenyl)-4-methyl-thiophene-3-carboxylate (CAS Number: 165809-38-1) is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 291.37 g/mol
  • CAS Number : 165809-38-1
  • Structure : The compound features a thiophene ring substituted with an amino group, a methoxyphenyl group, and a carboxylate ester.

Thiophene derivatives, including this compound, are known to exhibit their biological effects through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes :
    • Thiophene compounds have been shown to inhibit COX enzymes, which play a critical role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief .
  • Modulation of Inflammatory Cytokines :
    • Some studies indicate that thiophene derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby exerting anti-inflammatory effects .
  • Blocking Mast Cell Degranulation :
    • Certain thiophene compounds have demonstrated the ability to inhibit mast cell degranulation, which is a key event in allergic reactions and inflammation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound through various in vitro and in vivo studies:

Study TypeFindings
In Vitro AssaysShowed significant inhibition of 5-lipoxygenase (5-LOX) with an IC50 value indicating potent activity associated with methyl and methoxy groups .
In Vivo ModelsDemonstrated reduction in paw edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs .
Cytokine RegulationReduced levels of TNF-α and IL-1β in LPS-induced inflammation models .

Analgesic Properties

The compound's analgesic properties have also been noted, particularly in models assessing pain response. The mechanism is likely linked to its COX inhibition and modulation of pain-related pathways.

Case Studies

  • Study on Inhibition of COX Enzymes :
    • A study indicated that derivatives similar to this compound exhibited higher COX-2 selectivity compared to COX-1, suggesting potential for reduced side effects associated with traditional NSAIDs .
  • Inflammation Model Testing :
    • In a formalin-induced paw edema assay, compounds structurally related to this compound showed superior efficacy compared to standard treatments like indomethacin .

Properties

IUPAC Name

ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)12-9(2)13(20-14(12)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSLPTXAIZOIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443528
Record name Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165809-38-1
Record name Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE
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ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE
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ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE

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